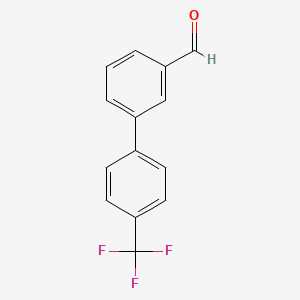

4'-Trifluoromethyl-biphenyl-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQBHCYLEQJWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382229 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343604-24-0 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 343604-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Biphenyls

An In-depth Technical Guide to 4'-Trifluoromethyl-biphenyl-3-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 343604-24-0), a critical building block in modern synthetic chemistry. The document elucidates the compound's physicochemical properties, details its synthesis via palladium-catalyzed cross-coupling reactions, and explores its diverse applications in drug discovery, materials science, and chemical biology. By integrating mechanistic insights with detailed experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated biphenyl scaffold.

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous functional molecules.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group onto this scaffold imparts a unique combination of properties that are highly sought after in drug design. The -CF₃ group is a powerful electron-withdrawing substituent that can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Its presence can block metabolic hotspots, enhance membrane permeability, and improve interactions with protein active sites, making it a cornerstone of modern pharmaceutical development.[2][4]

This compound is a bifunctional reagent that combines the advantageous properties of the trifluoromethyl-biphenyl core with the versatile reactivity of an aldehyde group. This structure makes it an invaluable intermediate for constructing complex molecular architectures, serving as a linchpin in the synthesis of novel therapeutic agents, agrochemicals, and advanced polymers.[5] This guide offers a deep dive into the synthesis, properties, and applications of this key synthetic intermediate.

Physicochemical Properties and Identifiers

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use. The key identifiers and properties for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 343604-24-0 | [5][6] |

| IUPAC Name | 3-[4-(Trifluoromethyl)phenyl]benzaldehyde | [5] |

| Synonyms | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxaldehyde | [5][6] |

| Molecular Formula | C₁₄H₉F₃O | [5][6] |

| Molecular Weight | 250.22 g/mol | [5][6] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Purity | ≥ 98% (by NMR) | [5] |

| PubChem ID | 2782711 | [5] |

| MDL Number | MFCD01631879 | [5] |

| Storage | Store at 0-8°C under an inert atmosphere. | [5] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[7]

The synthesis of this compound typically involves the coupling of 3-formylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used. The palladium center is crucial as it cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition and reductive elimination.[7][8]

-

Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7]

-

Solvent System: A two-phase solvent system, such as toluene/water or 1,4-dioxane/water, is commonly employed. This allows both the organic-soluble aryl halide and catalyst and the water-soluble inorganic base and boronate intermediate to be present in the reaction mixture, facilitating efficient reaction at the phase interface.

Below is a diagram illustrating the catalytic cycle for this transformation.

Caption: Synthetic diversification from the aldehyde functional group.

Applications in Research and Drug Development

This compound is a versatile building block with documented utility across several scientific domains. [5]

-

Medicinal Chemistry: Its primary application is in drug discovery, where it serves as a key intermediate for synthesizing novel therapeutic agents. [5]The trifluoromethyl group enhances metabolic stability and lipophilicity, properties that are critical for developing effective drug candidates. [2]The biphenyl scaffold itself is a common feature in many biologically active molecules. [1]* Materials Science: The compound is used in the formulation of advanced materials, including specialized polymers and coatings. The stability and chemical resistance conferred by the fluorinated biphenyl structure are highly beneficial in this context. [5]* Chemical Biology: It is employed in the creation of fluorescent probes for biological imaging. The rigid biphenyl structure can form the core of a fluorophore, allowing researchers to visualize cellular processes with high specificity. [5]

Self-Validating Experimental Protocol: Synthesis

This section provides a robust, step-by-step protocol for the synthesis of this compound, designed as a self-validating system from reaction to characterization.

Protocol: Synthesis via Suzuki-Miyaura Coupling

Materials:

-

1-Bromo-4-(trifluoromethyl)benzene

-

3-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl Acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Add toluene and water (e.g., in a 4:1 ratio by volume). Stir the mixture to dissolve the solids. Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent) to the flask via syringe.

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 90-110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting aryl bromide indicates reaction completion (typically 12-24 hours).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then brine. The washes remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (a clear colorless to yellow liquid) can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound. [5][9]9. Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be ≥ 98% as confirmed by NMR. [5]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Handling: Use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container at the recommended temperature of 0-8°C. [5]It should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.

-

Toxicity: While specific toxicity data is limited, aldehydes are generally considered irritants. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for molecular innovation. Its strategically designed structure, featuring the advantageous trifluoromethyl group and a reactive aldehyde handle, provides chemists with a powerful platform for synthesizing a vast array of complex molecules. From developing next-generation pharmaceuticals to engineering high-performance materials, the applications of this building block are extensive and continue to grow. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness its synthetic potential.

References

-

4'-TRIFLUOROMETHYL-BIPHENYL-4-CARBALDEHYDE. ChemBK. [Link]

-

4'-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

4,4'-Bis[trifluoromethyl]biphenyl. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]

-

Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses. [Link]

-

4′-TRIFLUOROMETHYL-BIPHENYL-4-CARBALDEHYDE CAS#: 90035-34-0. ChemWhat. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, National Center for Biotechnology Information. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central, National Center for Biotechnology Information. [Link]

-

4-(Trifluoromethyl)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4'-Trifluoromethyl-biphenyl-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Trifluoromethyl-biphenyl-3-carbaldehyde is a fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique electronic and physicochemical properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed methodology for its synthesis via Suzuki-Miyaura coupling, purification and characterization techniques, and a discussion of its applications in modern research and development.

Introduction: The Significance of Trifluoromethylated Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a trifluoromethyl (-CF3) group onto this scaffold can profoundly and beneficially alter a molecule's properties. The -CF3 group is a strong electron-withdrawing moiety that can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups.[1][2] These characteristics make trifluoromethylated biphenyls, such as this compound, highly sought-after intermediates in the design of novel therapeutics and functional materials.[3] This guide serves as a detailed resource for researchers utilizing this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Source(s) |

| Molecular Weight | 250.22 g/mol | [3] |

| Molecular Formula | C₁₄H₉F₃O | [3][4] |

| CAS Number | 343604-24-0 | [3][4] |

| Appearance | Light yellow, viscous liquid | [4] |

| Purity | ≥98% (by NMR) | [3] |

| Storage Conditions | Store at 0-8°C, protected from light | [3][4] |

Synthesis of this compound

The synthesis of unsymmetrical biphenyls is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a boronic acid and an organohalide, is particularly favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generation of non-toxic and easily removable boron-containing byproducts.

Reaction Scheme: Suzuki-Miyaura Coupling

Sources

4'-Trifluoromethyl-biphenyl-3-carbaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 4'-Trifluoromethyl-biphenyl-3-carbaldehyde

Introduction: A Key Building Block in Modern Chemistry

This compound is a versatile biphenyl derivative that has garnered significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a biphenyl core with a strategically placed carbaldehyde group and a trifluoromethyl (-CF3) moiety, makes it a valuable intermediate for the synthesis of complex organic molecules.[1] The presence of the trifluoromethyl group is particularly noteworthy as it imparts unique electronic properties, enhances lipophilicity, and increases metabolic stability, making it a desirable feature in the design of novel therapeutic agents and advanced polymers.[1][2]

This guide provides a detailed overview of the core physical properties of this compound, offering insights into its molecular characteristics and the experimental methodologies for their determination. Understanding these properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, formulation, and biological screening.

Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 343604-24-0 | [1][3] |

| Molecular Formula | C₁₄H₉F₃O | [1][3] |

| Molecular Weight | 250.22 g/mol | [1][3] |

| Appearance | Clear colorless to yellow liquid; Colorless to white to yellow solid or liquid | [1] |

| Purity | ≥ 97-98% (as determined by NMR) | [1] |

| Storage Conditions | Store at 0-8°C or in a refrigerator, under an inert atmosphere. | [1][4] |

| Synonyms | 3-[4-(Trifluoromethyl)phenyl]benzaldehyde, 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxaldehyde | [1] |

Molecular Structure and the Influence of the Trifluoromethyl Group

The unique characteristics of this compound are intrinsically linked to its molecular architecture. The biphenyl scaffold provides a rigid, aromatic core, while the aldehyde group serves as a reactive handle for a multitude of chemical transformations. The trifluoromethyl group on the 4'-position is the key driver of its distinct physicochemical profile.

Caption: Molecular structure of this compound.

Causality Behind Physicochemical Properties:

-

Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic ("fat-loving").[2] This property is crucial in drug design as it can improve a molecule's ability to cross cell membranes, potentially enhancing its bioavailability and in vivo transport.[2]

-

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] Replacing hydrogen atoms with fluorine, as in the -CF3 group, makes that part of the molecule resistant to metabolic degradation by enzymes in the body, which can prolong the drug's half-life.

-

Improved Solubility: The presence of the trifluoromethyl group is known to enhance the solubility of compounds in various organic solvents.[1] This is a significant advantage in synthetic chemistry, allowing for easier handling and purification, and in formulation development.

-

Electronic Effects: The -CF3 group is a strong electron-withdrawing group. This property can significantly alter the electronic distribution within the biphenyl system, influencing the reactivity of the aldehyde group and the binding affinity of the molecule to biological targets.[5]

Solubility Profile and Experimental Determination

While quantitative solubility data in specific solvents is not widely published, the trifluoromethyl group strongly suggests good solubility in many common organic solvents.[1][2] For applications requiring precise solubility measurements, such as in formulation or process chemistry, direct experimental determination is essential.

Protocol for Gravimetric Solubility Determination

This protocol outlines a reliable, self-validating method for determining the solubility of this compound in a given solvent at a specific temperature.

Core Principle: A saturated solution is prepared, and a known volume of the clear supernatant is isolated. The solvent is then evaporated, and the mass of the remaining solute is measured to calculate the solubility.

Step-by-Step Methodology:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same constant temperature for at least 12 hours to let any undissolved solid settle completely.

-

Alternatively, centrifuge the vial to accelerate the separation of the solid and liquid phases.

-

-

Sample Extraction:

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated volumetric pipette. Ensure no solid particles are transferred.

-

Transfer this aliquot to a pre-weighed, clean, and dry evaporating dish or vial. Record the exact weight of the empty container.

-

-

Solvent Evaporation and Mass Determination:

-

Gently evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature or in a vacuum oven at a temperature well below the compound's boiling point to avoid loss of the solute.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish containing the dried solute on a high-precision analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in desired units, such as mg/mL or g/L, by dividing the mass of the solute by the volume of the aliquot taken.

-

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

This compound is a compound of significant synthetic utility, largely due to the influential trifluoromethyl group. Its physical properties—enhanced lipophilicity, metabolic stability, and good solubility in organic solvents—make it an attractive building block for creating novel molecules with tailored characteristics for pharmaceutical and material science applications.[1] While a complete public dataset of its physical constants is still developing, the established properties and the methodologies described herein provide a robust framework for its effective use in a research and development setting.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

4'-(Trifluoromethyl)-Biphenyl-4-Carboxaldehyde. ChemBK. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4'-Trifluoromethyl-biphenyl-3-carbaldehyde

Introduction

In the landscape of modern drug discovery and materials science, the biphenyl scaffold serves as a privileged structure, forming the core of numerous functional molecules. The derivative, 4'-Trifluoromethyl-biphenyl-3-carbaldehyde, is a key synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. Among these, solubility is a paramount parameter that dictates the compound's behavior in both chemical and biological systems.

This technical guide, therefore, serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It provides the theoretical grounding and detailed experimental protocols necessary to determine the solubility of this compound accurately and reproducibly. By synthesizing field-proven insights with established scientific principles, this document empowers researchers to generate the critical data needed to advance their projects.

Core Physicochemical Properties

A foundational understanding of the molecule is essential before delving into solubility determination.

| Property | Value |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 250.22 g/mol |

| CAS Number | 343604-24-0 |

| Appearance | Clear colorless to yellow liquid |

Structural Analysis and Expected Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] The structure of this compound—a largely non-polar biphenyl backbone functionalized with a polar carbaldehyde group and a lipophilic trifluoromethyl group—suggests a nuanced solubility profile.

-

Biphenyl Core: The two connected phenyl rings are non-polar and hydrophobic, favoring solubility in non-polar organic solvents.

-

Carbaldehyde Group (-CHO): The aldehyde functional group introduces polarity and the potential for hydrogen bonding, which may impart slight solubility in polar protic solvents.

-

Trifluoromethyl Group (-CF₃): This group is a powerful modulator of physicochemical properties. It is highly lipophilic and acts as a strong electron-withdrawing group.[7][8] The presence of the -CF₃ group is known to enhance metabolic stability and membrane permeability, often by increasing a molecule's solubility in fats and non-polar environments.[7][9][10]

Based on this analysis, it is predicted that this compound will exhibit low solubility in aqueous media and significantly higher solubility in a range of common organic solvents, particularly those with low to moderate polarity.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[11][12]

-

Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a true measure of a compound's intrinsic solubility under specific conditions (e.g., temperature, pH). This value is critical for lead optimization and formulation development.[13][14][15]

-

Kinetic Solubility measures the concentration at which a compound precipitates out of solution when a concentrated stock (typically in DMSO) is rapidly added to an aqueous buffer.[16][17] Supersaturated solutions can form, often leading to higher apparent solubility values than the thermodynamic measurement.[11][12] This high-throughput method is invaluable for the rapid screening of compound libraries in the early stages of drug discovery.[13][14]

Caption: Relationship between solubility concepts and their application in drug development.

Experimental Workflow for Solubility Determination

The following section outlines the gold-standard methodologies for determining both thermodynamic and kinetic solubility.

Caption: General workflow for determining equilibrium solubility via the shake-flask method.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for measuring equilibrium solubility.[18] It involves agitating an excess amount of the compound in a solvent for a prolonged period to ensure equilibrium is reached.

Methodology:

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials (e.g., add 5-10 mg to each vial). The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

-

Pipette a precise, known volume (e.g., 1.0 mL) of the desired solvent into each vial. A range of solvents should be tested to build a comprehensive profile (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetonitrile, acetone, toluene, hexane).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator, typically set at 25 °C.

-

Agitate the mixtures for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this may need to be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[13][19]

-

-

Phase Separation:

-

Following equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure complete removal of undissolved particles, the sample must be filtered or centrifuged.

-

Filtration: Use a syringe fitted with a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE filter). Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Centrifugation: Alternatively, centrifuge the vials at high speed (e.g., >10,000 x g) and carefully collect the supernatant.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC-UV or UV-Vis spectroscopy (detailed in the next section).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL, µg/mL, or molarity (µM).

-

Protocol 2: Kinetic Solubility Determination

This high-throughput method is ideal for early-stage screening where relative solubility rankings are often sufficient.[16][20]

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Plate Preparation:

-

Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well microtiter plate.

-

Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

-

Incubation and Precipitation:

-

Seal the plate and shake it for a defined period, typically 1 to 2 hours, at a controlled temperature (e.g., 25 °C).[13] During this time, compounds with solubility below the tested concentration will precipitate.

-

-

Quantification of Soluble Fraction:

-

The amount of compound remaining in solution is measured. This is commonly done in one of two ways:

-

Nephelometry: The plate is read directly in a nephelometer, which measures light scattering caused by the precipitated particles. The amount of scattering is proportional to the amount of insoluble material.[21]

-

Direct UV Analysis: The plate is centrifuged to pellet the precipitate, or a filter plate is used to separate the solid. The absorbance of the supernatant is then measured using a UV plate reader.[14] The concentration is calculated by comparing the absorbance to a standard curve prepared in an aqueous/DMSO mixture.

-

-

Analytical Quantification Techniques

Accurate quantification of the dissolved solute is the final, critical step in any solubility experiment. High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method.

High-Performance Liquid Chromatography (HPLC)

HPLC offers excellent specificity and sensitivity for quantifying the concentration of a target analyte in a complex mixture.[22]

Example HPLC Method:

-

System: HPLC with UV-Vis Detector (or Mass Spectrometer for higher sensitivity).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[23]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes can be used to ensure elution of the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find its λmax (wavelength of maximum absorbance).

-

Quantification: A calibration curve must be generated by injecting a series of standard solutions of this compound of known concentrations. The peak area of the analyte in the experimental sample is then used to calculate its concentration based on this curve.

UV-Vis Spectroscopy

For direct, rapid analysis where the compound has a strong chromophore and the solvent does not interfere, UV-Vis spectroscopy is a viable alternative.[24]

Methodology:

-

Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Generate Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent system as the experiment. Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration to generate a calibration curve. According to the Beer-Lambert Law, this plot should be linear.[25][26]

-

Measure Sample: Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.

Data Presentation

All quantitative data should be summarized in a structured table for clear comparison and interpretation.

| Solvent System | Method Used (Thermodynamic/Kinetic) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | Thermodynamic | 25 | ||

| PBS (pH 7.4) | Thermodynamic | 25 | ||

| PBS (pH 7.4) | Kinetic | 25 | ||

| Ethanol | Thermodynamic | 25 | ||

| Acetonitrile | Thermodynamic | 25 | ||

| Acetone | Thermodynamic | 25 | ||

| Toluene | Thermodynamic | 25 | ||

| Hexane | Thermodynamic | 25 |

Conclusion

While direct solubility data for this compound is not currently published, this guide provides the necessary theoretical framework and actionable experimental protocols for its determination. A thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a prerequisite for its successful application in drug discovery, process chemistry, and materials science. By employing the standardized shake-flask and kinetic assay methodologies outlined herein, researchers can generate the high-quality, reliable data required to make informed decisions, mitigate risks of late-stage failure, and ultimately accelerate the development of novel chemical entities.

References

[11] American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

[27] Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics.

[1] Drug Discovery News. (2018, January). Substance solubility. [Link]

[2] Wen, H., & Li, Y. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Developing Solid Oral Dosage Forms. Academic Press.

[20] AxisPharm. Kinetic Solubility Assays Protocol. [Link]

[3] Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.

[4] Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. In Drug Design. IntechOpen.

[16] protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

[9] Ferreira, R. J., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

[25] Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.

[28] Royal Society of Chemistry. (2024, March 13). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

[12] ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

[29] arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

[21] BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

[30] Royal Society of Chemistry. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

[31] ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?. [Link]

[14] PubMed. In vitro solubility assays in drug discovery. [Link]

[19] Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

[18] Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

[32] National Institutes of Health. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

[8] Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

[33] YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds?. [Link]

[34] BioDuro. ADME Solubility Assay. [Link]

[5] Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

[35] PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

[36] Semantic Scholar. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

[17] ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

[26] Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

[37] University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

[38] National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

[39] ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

[24] Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

[40] PubMed. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]

[6] Khan Academy. Solubility of organic compounds. [Link]

[22] AxisPharm. Small Molecule Analysis. [Link]

[23] Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

[10] ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

[41] Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. books.rsc.org [books.rsc.org]

- 3. ucd.ie [ucd.ie]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. nbinno.com [nbinno.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Small Molecule Analysis | AxisPharm [axispharm.com]

- 23. bioanalysis-zone.com [bioanalysis-zone.com]

- 24. improvedpharma.com [improvedpharma.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 27. d-nb.info [d-nb.info]

- 28. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]

- 29. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 30. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 33. m.youtube.com [m.youtube.com]

- 34. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 35. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. | Semantic Scholar [semanticscholar.org]

- 37. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 38. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. hovione.com [hovione.com]

A Technical Guide to the Spectral Characteristics of 4'-Trifluoromethyl-biphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis Rationale: The Suzuki-Miyaura Coupling

The most logical and widely employed method for the synthesis of unsymmetrical biaryls such as 4'-Trifluoromethyl-biphenyl-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

For the synthesis of this compound, the key precursors would be 3-formylphenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene. The choice of these starting materials is strategic: they are commercially available and their respective functional groups (boronic acid and halide) are positioned to yield the desired 3,4'-substituted biphenyl product. The aldehyde and trifluoromethyl groups are generally stable under the reaction conditions.

A typical reaction setup involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base (e.g., sodium carbonate or potassium carbonate), and a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane with water. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5]

Predicted Spectral Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be required for a comprehensive characterization. The predicted chemical shifts are based on the analysis of related compounds, including 4'-(trifluoromethyl)biphenyl-4-carbaldehyde and other substituted biphenyls.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~8.2 | Singlet (or narrow triplet) | 1H | Proton on C2 | This proton is ortho to the aldehyde group and is expected to be the most downfield of the aromatic protons on that ring. |

| ~8.0 | Doublet | 1H | Proton on C6 | This proton is also ortho to the aldehyde and will be significantly deshielded. |

| ~7.9 | Doublet | 2H | Protons on C2' and C6' | These protons are ortho to the trifluoromethyl group and will be deshielded. They are expected to appear as a doublet due to coupling with the protons on C3' and C5'. |

| ~7.8 | Doublet | 2H | Protons on C3' and C5' | These protons are meta to the trifluoromethyl group and are expected to appear as a doublet. |

| ~7.7 | Triplet | 1H | Proton on C4 | This proton is meta to the aldehyde group. |

| ~7.6 | Triplet | 1H | Proton on C5 | This proton is para to the aldehyde group. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Carbonyl carbon (-CHO) | The carbonyl carbon is highly deshielded. |

| ~145 | Quaternary carbon C1' | The carbon attached to the other phenyl ring. |

| ~140 | Quaternary carbon C3 | The carbon bearing the aldehyde group. |

| ~137 | Quaternary carbon C1 | The carbon attached to the trifluoromethyl-phenyl ring. |

| ~132 | Quaternary carbon C4' | The carbon bearing the trifluoromethyl group. |

| ~130-135 | Aromatic CH carbons | Aromatic carbons in the biphenyl system. |

| ~129 | Quaternary carbon (CF₃) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~126 | Aromatic CH carbons | Aromatic carbons in the biphenyl system. |

¹⁹F NMR (Fluorine NMR)

The ¹⁹F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be around -62 to -64 ppm, which is characteristic for a CF₃ group attached to an aromatic ring.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2820 and ~2720 | C-H stretch | Aldehyde C-H (Fermi doublet) |

| ~1705 | C=O stretch | Aldehyde carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1100-1350 | C-F stretch | Trifluoromethyl group |

The strong absorption band around 1705 cm⁻¹ is characteristic of the carbonyl group of the aldehyde. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₉F₃O), the expected molecular weight is 250.22 g/mol .

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to confirm the elemental composition. The expected exact mass would be calculated and compared to the measured mass.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS, the molecular ion peak (M⁺) would be observed at m/z = 250. The fragmentation pattern would likely involve:

-

Loss of the formyl radical (-CHO): [M - 29]⁺ at m/z = 221.

-

Loss of a hydrogen atom: [M - 1]⁺ at m/z = 249.

-

Loss of the trifluoromethyl radical (-CF₃): [M - 69]⁺ at m/z = 181.

Experimental Protocols

The following are general protocols for the acquisition of the spectral data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence for fluorine nuclei.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

ATR: Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric CO₂ and water vapor absorptions.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., EI for fragmentation analysis or ESI for accurate mass determination).

-

Acquisition:

-

EI-MS: Introduce the sample into the ion source, and acquire the mass spectrum over a suitable mass range.

-

HRMS (ESI): Infuse the sample solution into the ESI source and acquire the high-resolution mass spectrum.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. For HRMS, compare the measured exact mass with the calculated value.

Visualizations

Molecular Structure

Figure 1: Molecular structure of this compound.

Synthetic Pathway via Suzuki-Miyaura Coupling

Figure 2: Synthesis of the target compound via Suzuki-Miyaura coupling.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. By leveraging data from closely related compounds and fundamental principles of spectroscopic analysis, a detailed and scientifically robust prediction of its NMR, IR, and MS spectra has been presented. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the identification, characterization, and quality control of this important molecule.

References

-

PubChem. (n.d.). 4'-Trifluoromethylbiphenyl-4-carboxaldehyde. Retrieved from [Link]

-

Wikipedia. (2023, October 27). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Biphenyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-4-CARBALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde. Retrieved from [Link]

-

El-Seedi, H. R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18440-18485. [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

Kobayashi, Y., & Chinen, E. (1967). Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1896-1900. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 4'-Trifluoromethyl-biphenyl-3-carbaldehyde

This guide provides a comprehensive overview of the synthesis of 4'-Trifluoromethyl-biphenyl-3-carbaldehyde, a key building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document details the prevalent synthetic strategies, underlying mechanistic principles, and a robust experimental protocol.

Introduction: The Significance of the Trifluoromethyl Biphenyl Scaffold

This compound is a versatile intermediate sought after for its unique molecular architecture.[1][2] The biphenyl framework is a privileged scaffold in numerous biologically active compounds, while the trifluoromethyl (-CF3) group imparts desirable physicochemical properties. The strong electron-withdrawing nature of the -CF3 group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] Consequently, this aldehyde is a valuable precursor for the synthesis of novel pharmaceuticals and advanced materials.[1]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, 3-formylphenylboronic acid) and an organohalide (1-bromo-4-(trifluoromethyl)benzene).[4][5][6] The reaction is renowned for its high functional group tolerance, mild reaction conditions, and generally high yields.[6]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-4-(trifluoromethyl)benzene) to form a Pd(II) complex.[5]

-

Transmetalation: In the presence of a base, the organic moiety from the organoboron species (3-formylphenylboronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar biphenyl aldehydes.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 3-Formylphenylboronic acid | 149.96 | 4529-97-9 |

| 1-Bromo-4-(trifluoromethyl)benzene | 225.02 | 402-43-7 |

| Palladium(II) acetate | 224.50 | 3375-31-3 |

| Triphenylphosphine | 262.29 | 603-35-0 |

| Sodium carbonate (anhydrous) | 105.99 | 497-19-8 |

| n-Propanol | 60.10 | 71-23-8 |

| Ethyl acetate | 88.11 | 141-78-6 |

| Hexanes | N/A | 110-54-3 |

| Deionized water | 18.02 | 7732-18-5 |

| Anhydrous magnesium sulfate | 120.37 | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 3-formylphenylboronic acid (5.0 g, 33.4 mmol) and 1-bromo-4-(trifluoromethyl)benzene (7.5 g, 33.4 mmol) in n-propanol (50 mL).

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes to allow for dissolution. To this solution, add palladium(II) acetate (0.075 g, 0.334 mmol), triphenylphosphine (0.174 g, 0.668 mmol), and a solution of sodium carbonate (10.6 g, 100 mmol) in deionized water (30 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 97 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a solid.

Product Characterization

The final product, this compound, is a clear, colorless to yellow liquid.[1]

| Property | Value |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 250.22 g/mol |

| CAS Number | 343604-24-0 |

| Appearance | Clear colorless to yellow liquid |

| Purity (Typical) | ≥ 98% (NMR) |

Note: The characterization data for the 3-carbaldehyde isomer is not extensively reported in publicly available literature. The data presented here is based on supplier information and typical values for similar compounds.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. This technical guide outlines a robust protocol that can be readily implemented in a standard organic chemistry laboratory. The versatility of the biphenyl scaffold, combined with the beneficial properties of the trifluoromethyl group, ensures that this compound will remain a valuable building block in the pursuit of novel therapeutics and advanced materials.

References

- Callum, J.; Lowary, T. L.

- Google Patents.

- Darses, S.; Genet, J.-P. The Suzuki Reaction. In Modern All-Carbon-Based Cross-Coupling Reactions; Wiley-VCH Verlag GmbH & Co. KGaA, 2018; pp 1–116.

- Google Patents.

-

Scribd. Experiment 8 - Suzuki Coupling Reaction. [Link]

- Google Patents.

-

Justia Patents. Process for the preparation of aromatic fluoro compounds. [Link]

- Khan, I.; et al. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega2023, 8 (32), 29285-29298.

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. [Link]

-

National Center for Biotechnology Information. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

Sources

4'-Trifluoromethyl-biphenyl-3-carbaldehyde mechanism of formation

An In-depth Technical Guide: Mechanism of Formation for 4'-Trifluoromethyl-biphenyl-3-carbaldehyde

Introduction: The Significance of a Fluorinated Biaryl Aldehyde

This compound is a highly valuable bifunctional organic building block. Its structure combines two key features sought after in modern drug discovery and materials science: the biphenyl scaffold, which provides a rigid and tunable core, and the trifluoromethyl (-CF₃) group. The incorporation of a -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in pharmaceutical design.[1][2] The strategically placed carbaldehyde (-CHO) group serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex derivatives.

Understanding the precise mechanism of its formation is paramount for optimizing synthesis, maximizing yield, and controlling impurity profiles. The most robust and industrially scalable method for constructing this C-C bond between the two aromatic rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This guide provides a detailed examination of this mechanism, supported by field-proven insights and experimental considerations.

Part 1: The Synthetic Strategy via Suzuki-Miyaura Coupling

The formation of this compound is achieved by creating a new carbon-carbon bond between two distinct aryl fragments. The Suzuki-Miyaura reaction is ideally suited for this transformation, coupling an organoboron species with an organohalide.[3]

The logical disconnection for the target molecule points to two primary starting materials:

-

The Aryl Halide Electrophile: 3-Bromobenzaldehyde

-

The Organoboron Nucleophile: (4-Trifluoromethylphenyl)boronic acid

The overall transformation is depicted below:

Figure 1: Overall Suzuki-Miyaura Reaction Scheme

A palladium catalyst facilitates the cross-coupling of 3-bromobenzaldehyde and (4-trifluoromethylphenyl)boronic acid in the presence of a base to yield the target product.

Causality Behind Reagent Selection

-

Aryl Halide Partner: 3-Bromobenzaldehyde is an optimal choice. The reactivity of aryl halides in the crucial oxidative addition step follows the trend: I > Br > OTf >> Cl.[3] While aryl iodides are more reactive, bromides offer a superior balance of high reactivity, stability, and cost-effectiveness for large-scale synthesis. The aldehyde group is generally tolerant of the reaction conditions.

-

Organoboron Partner: (4-Trifluoromethylphenyl)boronic acid is stable, often crystalline, and exhibits low toxicity compared to other organometallic reagents (e.g., organotins or organozincs).[5] The strong electron-withdrawing nature of the -CF₃ group does not significantly impede its ability to participate in the coupling.

-

Catalyst System: The efficiency of the reaction hinges on a carefully selected palladium catalyst system.

-

Palladium Source: Precatalysts like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices that are reduced in situ to the active Pd(0) species.[5]

-

Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center, prevents its precipitation as inactive palladium black, and modulates its electronic and steric properties to facilitate the catalytic cycle.[6] For this type of coupling, bulky and electron-rich phosphine ligands, such as SPhos or other dialkylbiaryl phosphines developed by the Buchwald group, are highly effective.[7][8] They promote the formation of the monoligated Pd(0)L species, which is highly active in oxidative addition, and their steric bulk facilitates the final reductive elimination step.[3][7]

-

Base: A base is essential for the activation of the boronic acid. It converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which is required for the transmetalation step.[5][9] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.

-

Part 2: The Core Mechanism: A Self-Validating Catalytic Cycle

The formation of the biphenyl product proceeds through a well-established catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][9] Each step regenerates a component necessary for the next, creating a self-sustaining process.

Step A: Oxidative Addition

The cycle begins with the active catalyst, a coordinatively unsaturated Pd(0) complex, typically bearing one or two phosphine ligands (L). This complex readily inserts into the carbon-bromine bond of 3-bromobenzaldehyde. This is an irreversible step where the palladium center is oxidized from Pd(0) to Pd(II), forming a square planar aryl-palladium(II)-halide intermediate.[4][10] The electron-rich nature of the phosphine ligands increases the electron density on the palladium, promoting its attack on the electrophilic aryl halide.[3]

Step B: Transmetalation

This step involves the transfer of the trifluoromethylphenyl group from the boron atom to the palladium(II) center. First, the base (e.g., K₂CO₃) reacts with the boronic acid to form a more reactive anionic boronate species. This activated boronate then coordinates to the palladium complex, and the trifluoromethylphenyl group displaces the bromide ligand on the palladium. The exact mechanism of this ligand exchange is complex but results in a di-organopalladium(II) intermediate where both aryl groups are bound to the palladium center.[3][11] This step is often the rate-determining step of the entire cycle.[11]

Step C: Reductive Elimination

In the final step, the two aryl groups on the palladium(II) complex couple to form the new C-C bond of the biphenyl product. This process is concerted and results in the reduction of the palladium center from Pd(II) back to the active Pd(0) state.[10] The steric bulk of the phosphine ligands forces the two aryl groups into close proximity, facilitating their elimination and regeneration of the catalyst, which can then enter a new cycle.[3]

Visualization of the Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Experimental Protocol and Data-Driven Optimization

The following protocol is a representative, self-validating procedure for the synthesis. Trustworthiness is established by including steps to ensure an inert atmosphere, which is critical for protecting the sensitive Pd(0) catalyst from oxidation.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

3-Bromobenzaldehyde (Reagent 1)

-

(4-Trifluoromethylphenyl)boronic acid (Reagent 2)

-

Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

-

SPhos (Ligand)

-

Potassium Phosphate (K₃PO₄) (Base)

-

Toluene (Solvent)

-

Deionized Water (Co-solvent)

-

Argon or Nitrogen gas (Inert atmosphere)

Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), (4-trifluoromethylphenyl)boronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inerting the System: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to thoroughly remove oxygen.

-

Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). The ligand-to-metal ratio is critical for catalyst stability and activity.

-

Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via cannula or syringe. The mixture should be a slurry.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound as a solid.

Data Presentation: Parameter Optimization

The yield and purity of the final product are highly dependent on the reaction parameters. The following table summarizes typical findings from optimization studies.

| Parameter | Variation | Typical Outcome on Yield | Rationale |

| Ligand | PPh₃ | Moderate | Standard, but less effective for challenging couplings. |

| SPhos | Excellent | Bulky, electron-rich ligand; promotes both oxidative addition and reductive elimination.[7] | |

| Base | Na₂CO₃ | Good | Mild base, effective in many cases. |

| K₃PO₄ | Excellent | Stronger base, often superior for activating the boronic acid and preventing side reactions.[9] | |

| Solvent | Toluene/H₂O | Excellent | Good for dissolving organic reagents while the aqueous phase activates the base. |

| Dioxane/H₂O | Excellent | Another common and effective solvent system.[9] | |

| Temperature | 60 °C | Slow/Incomplete | Insufficient energy to overcome activation barriers. |

| 100 °C | Excellent | Provides sufficient thermal energy for efficient turnover. |

Conclusion

The formation of this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling. The mechanism is a robust, well-understood catalytic cycle founded on the sequential pillars of oxidative addition, transmetalation, and reductive elimination. For drug development professionals and researchers, a deep understanding of this mechanism is not merely academic; it is the foundation for rational process optimization, enabling the efficient, scalable, and high-purity synthesis of this and other critical fluorinated biaryl intermediates that are central to the advancement of modern chemistry.

References

-

Jiang, X., Wang, J.-M., Zhang, Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495.

-

Li, G., et al. (2016). Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. RSC Advances, 6(79), 75865-75868.

-

Jiang, X., et al. (2014). A novel palladium-catalyzed formylation of aryl halides with isocyanide in the presence of Et3SiH. Organic Letters, 16(13), 3492-3495.

-

Sun, G., et al. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235–4238.

-

Semantic Scholar. (n.d.). Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide.

-

Barrett, K. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.

-

Ghorai, A., et al. (2021). Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. Chemical Science, 12(34), 11437-11443.

-

Wikipedia. (n.d.). Suzuki reaction.

-

ResearchGate. (n.d.). Synthesis of trifluoromethylated biaryl compounds.

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

ChemBK. (n.d.). 4'-TRIFLUOROMETHYL-BIPHENYL-4-CARBALDEHYDE.

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

-

NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

-

Mondal, S., et al. (2020). Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. Angewandte Chemie International Edition, 59(45), 19956-19960.

-

Nagib, D. A., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Angewandte Chemie International Edition, 48(27), 5121-5124.

-

Chem960. (n.d.). CAS No.90035-34-0 | 4'-Trifluoromethyl-biphenyl-4-carbaldehyde.

-

Organic Letters. (2014). A novel palladium-catalyzed formylation of aryl halides with isocyanide in the presence of Et3SiH. Organic Letters, 16(13), 3492-3495.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18491.

-

Böhm, H.-J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

-

Zhang, C., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1596-1606.

Sources

- 1. Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]